molecular formula C13H14N4O B2356171 N-(2-(dimethylamino)pyrimidin-5-yl)benzamide CAS No. 1396795-01-9

N-(2-(dimethylamino)pyrimidin-5-yl)benzamide

Cat. No.: B2356171
CAS No.: 1396795-01-9
M. Wt: 242.282
InChI Key: OQKOEFPPBWCUFH-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)pyrimidin-5-yl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound consists of a benzamide moiety attached to a pyrimidine ring, which is further substituted with a dimethylamino group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Scientific Research Applications

N-(2-(dimethylamino)pyrimidin-5-yl)benzamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)pyrimidin-5-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-(dimethylamino)pyrimidin-5-yl)benzoic acid, while substitution reactions can produce various substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropyrimidin-4-yl)benzamide
  • N-(2-methylpyrimidin-5-yl)benzamide
  • N-(2-(dimethylamino)pyrimidin-4-yl)benzamide

Uniqueness

N-(2-(dimethylamino)pyrimidin-5-yl)benzamide stands out due to the presence of the dimethylamino group at the 2-position of the pyrimidine ring, which imparts unique electronic and steric properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-17(2)13-14-8-11(9-15-13)16-12(18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKOEFPPBWCUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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